5-Isopropenylindolin-2-one is a chemical compound that belongs to the indole family, characterized by its unique structure that incorporates an isopropenyl group. This compound has garnered interest due to its potential applications in pharmaceuticals and organic synthesis. The indole nucleus is integral to numerous biologically active compounds, including alkaloids and various drugs, making the study of derivatives like 5-isopropenylindolin-2-one particularly relevant.
The compound can be synthesized through various methods, including rearrangements and Grignard reactions, which are prevalent in organic chemistry for constructing complex molecules. Research has shown that 5-isopropenylindolin-2-one can be derived from simpler precursors via specific synthetic pathways that enhance its yield and purity.
5-Isopropenylindolin-2-one is classified as an indole derivative, specifically a substituted indolinone. Its classification is relevant in the context of medicinal chemistry, where indole derivatives are known for their diverse biological activities.
The synthesis of 5-isopropenylindolin-2-one can be achieved through several methods:
The synthesis often requires careful control of reaction conditions, such as temperature and atmosphere (inert gas conditions), to maximize yield and minimize side reactions. For instance, Grignard reactions typically operate under low temperatures to prevent decomposition of sensitive intermediates.
The molecular structure of 5-isopropenylindolin-2-one consists of an indole core with an isopropenyl substituent at the 5-position. This configuration contributes to its unique chemical properties and reactivity.
5-Isopropenylindolin-2-one can participate in various chemical reactions due to its reactive double bond and nitrogen atom:
The reaction conditions (solvent choice, temperature) significantly influence the outcomes of these reactions, dictating product distributions and yields.
The mechanism by which 5-isopropenylindolin-2-one exerts its biological effects involves interactions at the molecular level with biological targets. The presence of the nitrogen atom allows for hydrogen bonding with proteins or nucleic acids, potentially influencing their activity.
Research indicates that derivatives of indoles often exhibit significant pharmacological activities, including anti-inflammatory and anticancer properties. The exact mechanism may vary depending on the specific biological target and environmental conditions.
Spectroscopic techniques (NMR, IR) are commonly employed to confirm structure and purity during synthesis.
5-Isopropenylindolin-2-one finds applications primarily in medicinal chemistry due to its potential biological activities:
The indolin-2-one core has evolved from natural product derivatives to synthetically optimized drug candidates over 150 years. Early investigations focused on plant-derived oxindole alkaloids, but synthetic accessibility enabled systematic exploration. By the 1990s, researchers recognized the scaffold’s kinase-inhibiting potential, culminating in Sunitinib (FDA-approved in 2006), an arylideneindolin-2-one targeting vascular endothelial growth factor receptors (VEGFRs) and platelet-derived growth factor receptors (PDGFRs) for renal cell carcinoma [3] [6]. Concurrently, structural analyses revealed that the scaffold’s lactam moiety forms critical hydrogen bonds with ATP-binding sites of kinases, while its planar aromatic system enables π-stacking interactions [5].
Recent innovations include N-allyl and spiro-fused derivatives to modulate pharmacokinetics. For example, N-allyl-isatin derivatives demonstrated enhanced blood-brain barrier penetration in neurological targets [5]. The 2023 discovery of indolin-2-one-based cyclin-dependent kinase 8 (CDK8) inhibitors (e.g., compound 4k, IC~50~ = 129 nM) highlighted applications in idiopathic pulmonary fibrosis by suppressing transforming growth factor-beta (TGF-β) signaling [6]. This progression underscores the scaffold’s versatility across therapeutic areas.
Table 1: Key Milestones in Indolin-2-one Drug Development
| Year | Development | Therapeutic Application |
|---|---|---|
| 1876 | Isolation of isatin from Isatis species | Natural product characterization |
| 2006 | FDA approval of Sunitinib | Oncology (tyrosine kinase inhibitor) |
| 2020 | Discovery of TrxR-inhibiting indolinones | Anticancer redox modulators |
| 2023 | Arylideneindolinones with dual antimicrobial/anticancer activity | Multitarget agents [5] |
The 5-isopropenyl group (–CH=C(CH~3~)~2~) uniquely enhances indolin-2-one bioactivity through steric, electronic, and metabolic mechanisms. Sterically, the branched alkenyl chain at the 5-position extends into hydrophobic regions of target proteins, improving binding affinity. In thioredoxin reductase (TrxR) inhibitors, analogs with N-butyl or N-benzyl substituents showed 3–5-fold greater cytotoxicity (GI~50~ = 3.2–4.5 μM) in HCT116 cells than unsubstituted variants due to enhanced hydrophobic enclosure [3]. Electronically, the isopropenyl group’s exocyclic double bond delocalizes the indole ring’s π-system, reducing electron density at C-5. This polarizes the molecule, facilitating interactions with redox-active enzymes like TrxR, where selenocysteine residues nucleophilically attack the C-3 carbonyl of indolin-2-ones [3] [7].
Metabolically, the isopropenyl moiety resists cytochrome P450-mediated dealkylation, prolonging half-life. Unlike N-methyl groups, which undergo rapid demethylation, the trisubstituted alkene is sterically shielded from oxidative metabolism [5]. Additionally, its moderate logP (~2.8) balances solubility and membrane permeability, addressing a key limitation of earlier indolinones like Sunitinib (logP = 5.2), which required dose adjustments due to solubility issues [7].
Table 2: Bioactivity Modulation by 5-Position Substituents
| Substituent | Anticancer Activity (GI~50~, μM) | Antimicrobial Potency | Key Properties |
|---|---|---|---|
| 5-H | 18.9 (HCT116) [3] | Weak activity | High metabolic lability |
| 5-Isopropenyl | 3.2–4.5 (HCT116) [3] | MIC = 6 μg/mL (C. albicans) [5] | Balanced logP, metabolic stability |
| 5-Nitro | 0.175 (HepG2) [10] | Active vs. BVDV [10] | Enhanced redox activity |
5-Isopropenylindolin-2-one exemplifies contemporary multitarget drug design, leveraging its hybrid structure to engage disparate biological pathways simultaneously. The isopropenyl group’s spatial bulk enables dual-pocket binding in allosteric sites. For instance, indolin-2-ones with 3-aminophenyl or 2-thienyl substituents inhibited both cyclin-dependent kinases (CDKs) and Candida species (MIC = 4–8 μg/mL), demonstrating polypharmacology [5] [6]. This is critical for complex diseases like cancer and HIV, where resistance arises from single-target inhibition.
In HIV therapy, derivatives like 10a (EC~50~ < 20 μM) inhibit reverse transcriptase (RT) and integrase (IN) by chelating Mg²⁺ ions in both enzymes’ catalytic sites. Molecular docking confirms the isopropenyl group occupies a hydrophobic RNase H pocket adjacent to the RT active site, while the oxindole carbonyl coordinates IN’s DDE motif [8]. Similarly, 5-isopropenyl enhances oxidative stress induction in cancer cells by simultaneously inhibiting TrxR and activating apoptosis signal-regulating kinase 1 (ASK1)/p38 pathways [3].
Chemical Structure: 5-Isopropenylindolin-2-one
O ║ ▢▢▢N₁ ∕ ∕ ▢ ∕ ∕ ▢ (C₅-isopropenyl: -CH=C(CH₃)₂) ▢▢▢▢ The isopropenyl group (red) projects orthogonally to the planar indolinone core, enabling hydrophobic target engagement.
Computational fragment-based design now prioritizes 5-isopropenyl derivatives for idiopathic pulmonary fibrosis (IPF), where CDK8 inhibition suppresses TGF-β-induced epithelial-mesenchymal transition (EMT) without cytotoxic off-target effects [6]. This positions 5-isopropenylindolin-2-one as a privileged scaffold for next-generation polypharmacology.
CAS No.: 549-10-0
CAS No.: 43100-65-8
CAS No.: 70222-94-5
CAS No.:
CAS No.: 29267-10-5